Cas no 15018-66-3 (quinazolin-4-amine)

quinazolin-4-amine structure
quinazolin-4-amine structure
Product Name:quinazolin-4-amine
CAS No:15018-66-3
MF:C8H7N3
MW:145.161280870438
MDL:MFCD00092016
CID:197090
Update Time:2025-07-17

quinazolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • Quinazolin-4-ylamine
    • 4-Quinazolinamine
    • quinazolin-4-amine
    • 4-Aminoquinazoline
    • 4-Quinazolineamine
    • Chinazolin-4-ylamin
    • Quinazoline,4-amino
    • quinazoline-4-ylamine
    • NSC 288012
    • Quinazoline-4-amine
    • 4-QUINAZOLINYLAMINE
    • Quinazoline, 4-amino-
    • 4-Quinazolinamine (9CI)
    • DRYRBWIFRVMRPV-UHFFFAOYSA-N
    • 1LQ
    • 4-amino quinazoline
    • 4-amino-quinazoline
    • NSC288012
    • 4-Quinazolinamine #
    • quinazolin-4(3h)-imine
    • Oprea1_618867
    • 4-Quinazolinamine, AldrichCPR
    • STK001877
    • BDBM50228495
    • SBB019476
    • MDL: MFCD00092016
    • Inchi: 1S/C8H7N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H2,9,10,11)
    • InChI Key: DRYRBWIFRVMRPV-UHFFFAOYSA-N
    • SMILES: N1C=NC(=C2C=CC=CC=12)N

Computed Properties

  • Exact Mass: 145.06400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 137
  • XLogP3: 1.3
  • Topological Polar Surface Area: 51.8

Experimental Properties

  • Color/Form: Yellow to Brown Solid
  • Density: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 274-275 ºC
  • Solubility: Very slightly soluble (0.35 g/l) (25 º C),
  • PSA: 51.80000
  • LogP: 1.79320

quinazolin-4-amine Security Information

  • Symbol: GHS05 GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H318
  • Warning Statement: P280-P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • RTECS:VA1236000
  • HazardClass:IRRITANT
  • PackingGroup:
  • Storage Condition:Room temperature

quinazolin-4-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

quinazolin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
036682-1g
4-Aminoquinazoline
15018-66-3 97%
1g
£36.00 2022-03-01
Fluorochem
036682-5g
4-Aminoquinazoline
15018-66-3 97%
5g
£107.00 2022-03-01
Fluorochem
036682-10g
4-Aminoquinazoline
15018-66-3 97%
10g
£171.00 2022-03-01
Fluorochem
036682-25g
4-Aminoquinazoline
15018-66-3 97%
25g
£328.00 2022-03-01
AstaTech
51540-1/G
4-AMINOQUINAZOLINE
15018-66-3 97%
1g
$43 2023-09-17
AstaTech
51540-5/G
4-AMINOQUINAZOLINE
15018-66-3 97%
5g
$133 2023-09-17
AstaTech
51540-25/G
4-AMINOQUINAZOLINE
15018-66-3 97%
25g
$437 2023-09-17
Apollo Scientific
OR32708-1g
Quinazolin-4-amine
15018-66-3 98%
1g
£43.00 2025-02-20
Apollo Scientific
OR32708-5g
Quinazolin-4-amine
15018-66-3 98%
5g
£119.00 2025-02-20
Apollo Scientific
OR32708-25g
Quinazolin-4-amine
15018-66-3 95%
25g
£920.00 2023-08-31

quinazolin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:15018-66-3)quinazolin-4-amine
Order Number:A980389
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:46
Price ($):259.0/432.0
Email:sales@amadischem.com

Additional information on quinazolin-4-amine

Professional Introduction to Quinazolin-4-amine (CAS No. 15018-66-3)

Quinazolin-4-amine, a compound with the chemical identifier CAS No. 15018-66-3, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the quinazoline family, which is well-known for its diverse biological activities and potential therapeutic applications. The structural framework of quinazolin-4-amine consists of a fused benzene and pyridine ring system, with an amine functional group at the 4-position, making it a versatile scaffold for medicinal chemistry modifications.

The significance of quinazolin-4-amine in modern drug discovery stems from its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Recent studies have highlighted its role as a precursor in the synthesis of more complex pharmacophores, which exhibit potent activity against a range of diseases. The amine group at the 4-position of the quinazoline core provides a reactive site for further functionalization, enabling the design of molecules with tailored pharmacokinetic and pharmacodynamic properties.

In the realm of oncology, quinazoline derivatives have been extensively studied for their antitumor properties. Notably, compounds derived from quinazolin-4-amine have shown promise in inhibiting kinases that are aberrantly activated in cancer cells. For instance, recent research has demonstrated that modifications to the quinazoline core can enhance binding affinity to tyrosine kinases, leading to improved therapeutic efficacy. These findings align with the broader trend in oncology research toward targeting specific molecular pathways to achieve more precise and effective cancer treatments.

Beyond oncology, quinazolin-4-amine has been explored for its potential in addressing inflammatory and infectious diseases. The quinazoline scaffold is known to modulate inflammatory pathways by interacting with enzymes such as Janus kinases (JAKs). Emerging data suggest that derivatives of this compound can inhibit JAK-mediated signaling, thereby reducing inflammation and alleviating symptoms associated with chronic inflammatory conditions. Additionally, the structural flexibility of quinazoline derivatives makes them suitable candidates for developing novel antiviral agents, as they can be engineered to disrupt viral replication cycles.

The synthesis of quinazolin-4-amine typically involves multi-step organic reactions that construct the heterocyclic core and introduce the amine functionality at the 4-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications. One common synthetic route involves condensation reactions between appropriate precursors followed by cyclization and subsequent functional group transformations. These methods highlight the compound's synthetic accessibility and its utility as a building block for more complex molecules.

The pharmacological profile of quinazolin-4-amine is further enhanced by its ability to cross biological membranes due to its lipophilic nature. This characteristic is crucial for drug development, as it ensures adequate bioavailability and distribution within the body. Additionally, studies have shown that quinazoline derivatives can exhibit selectivity toward certain biological targets while minimizing off-target effects. This selectivity is achieved through structural optimization, where subtle modifications to the quinazoline core can significantly alter binding interactions with biological receptors.

In conclusion, quinazolin-4-amine (CAS No. 15018-66-3) represents a valuable compound in pharmaceutical research, offering a versatile scaffold for developing novel therapeutic agents. Its applications span across multiple disease areas, including cancer, inflammation, and infections, underscoring its broad therapeutic potential. The continued exploration of quinazoline derivatives will likely yield innovative treatments that address unmet medical needs and improve patient outcomes worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15018-66-3)quinazolin-4-amine
A980389
Purity:99%/99%
Quantity:10g/25g
Price ($):259.0/432.0
Email